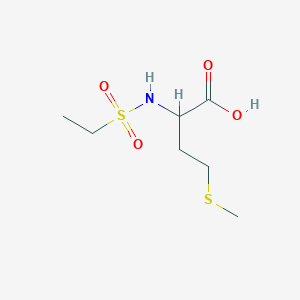
2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C7H15NO4S2 and its molecular weight is 241.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioefficacy of Methionine Sources
The chemical and metabolic characteristics of methionine sources such as HMTBA and DL-Methionine are discussed, focusing on their bioefficacy in monogastric animals. The review provides a detailed comparison of these compounds, including their absorption, conversion to L-Methionine, and impact on feed consumption and growth, illustrating their importance in animal nutrition (Vázquez-Añón et al., 2017).
Sorption of Herbicides to Soil
Research on the sorption of phenoxy herbicides, including compounds structurally related to "2-Ethanesulfonamido-4-(methylsulfanyl)butanoic acid," demonstrates their interaction with soil, organic matter, and minerals. This study provides insights into environmental behavior and the potential for contamination control (Werner, Garratt, & Pigott, 2012).
Environment-Friendly Electrolytes for Metal Cleaning
Sulfamic acid, an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition, is reviewed for its use in removing scales and metal oxides. This highlights the potential for safer and less toxic alternatives in metal surface treatment processes (Verma & Quraishi, 2022).
MTBE Synthesis Catalysts
The search for new catalysts for methyl tert-butyl ether (MTBE) synthesis, focusing on heteropoly acids as potential alternatives to conventional sulphonated resins, illustrates the ongoing efforts to find environmentally friendly and efficient catalysts for industrial processes (Bielański et al., 2003).
Niobium(V) Sulfato Species
A review of niobium(V) sulfato species discusses their formation, isolation, and potential applications, shedding light on the complex chemistry of sulfur-containing compounds and their utility in various scientific and industrial applications (Land & Sánchez-Caldas, 1967).
Properties
IUPAC Name |
2-(ethylsulfonylamino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S2/c1-3-14(11,12)8-6(7(9)10)4-5-13-2/h6,8H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCKHBNYRVDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)



![7,8-dimethoxy-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2493380.png)
![5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2493382.png)

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)


